2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone
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Overview
Description
The compound “2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone” belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are nitrogen-containing heterocyclic compounds that have been shown to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Scientific Research Applications
Spectroscopic and Structural Analysis
A study explored the spectroscopic characterization of substituted thiazole linked pyrazoline scaffolds, involving spectroscopic techniques and X-ray diffraction studies. The compounds showed weak to moderate radical scavenging capacity due to the destabilization of the radical formed during oxidation. Molecular docking studies revealed efficient binding to the target pyrimidine nucleoside hydrolase YbeK, indicating potential biological activity (Salian et al., 2017).
Synthesis and Heterocyclic Chemistry
Another research focused on the synthesis of polyfunctionally substituted 5-phenylsulfonylthiophenes and their fused derivatives from phenylsulfonylacetophenones, providing new routes to complex heterocyclic structures. The study presented chemical and spectroscopic evidence for the new compounds, contributing to the field of heterocyclic chemistry and synthesis (Sherif & Hussein, 1997).
Antimicrobial and Anticancer Properties
Research on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives demonstrated significant in vitro antimicrobial and higher anticancer activity than the reference drug, doxorubicin. This study contributes to the development of new potential therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Surface, Anticancer, and Antioxidant Activities
A research utilizing acryloylphenylstearamide as a starting material for synthesizing various heterocyclic compounds investigated their surface, anticancer, and antioxidant activities. The study provides insight into the multifunctional applications of these synthesized compounds in different fields (Abdelmajeid, Amine, & Hassan, 2018).
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle .
Mode of Action
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, which is a complex series of events leading to cell division and dna replication .
Result of Action
Similar compounds have been reported to have antitumor activities, suggesting that they may induce cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a vital role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This interaction highlights its potential as an anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing the NF-κB and IL-6 signaling pathways . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These cellular effects underscore its potential therapeutic applications in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis . Furthermore, the compound has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its bioactivity over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in the cytoplasm, where it exerts its biological effects .
Subcellular Localization
Within cells, this compound is predominantly localized in the cytoplasm . It does not appear to target specific organelles, but its cytoplasmic localization is sufficient for it to interact with its molecular targets and exert its biological effects . Post-translational modifications, such as phosphorylation, may influence its activity and localization within the cell .
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-phenacylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-7-4-8-14(9-13)24-17-15(10-21-24)18(26)23-19(22-17)27-11-16(25)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOAHDIJXBURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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